molecular formula C11H14N2O2 B14833264 4-Amino-2-cyclopropoxy-N-methylbenzamide

4-Amino-2-cyclopropoxy-N-methylbenzamide

Katalognummer: B14833264
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: FZAFPFAJOZTFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a cyclopropoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the amide. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc powder and ammonium chloride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-cyclopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in novel ways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-N-methylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropoxybenzamide: Lacks the amino group, reducing its potential for hydrogen bonding.

    N-Methylbenzamide: Lacks both the amino and cyclopropoxy groups, making it a simpler molecule.

Uniqueness

4-Amino-2-cyclopropoxy-N-methylbenzamide is unique due to the combination of the amino group, cyclopropoxy group, and N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

4-amino-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H14N2O2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)

InChI-Schlüssel

FZAFPFAJOZTFEE-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.